

Navigating the Solubility Landscape of Methyl 2-(dimethylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(dimethylamino)benzoate**

Cat. No.: **B157085**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Methyl 2-(dimethylamino)benzoate** in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine precise solubility parameters in their laboratories.

Qualitative Solubility Profile

Methyl 2-(dimethylamino)benzoate, also known as Methyl N,N-dimethylanthranilate, is qualitatively described as soluble in ethanol and very slightly soluble in water.^[1] For a structurally similar compound, Methyl 2-(methylamino)benzoate, it is reported to be miscible in all proportions with 96% ethanol, DMSO, and diethyl ether, suggesting that **Methyl 2-(dimethylamino)benzoate** is likely to exhibit good solubility in common polar aprotic and protic organic solvents.^{[2][3][4]}

Table 1: Summary of Qualitative Solubility Data

Compound	Solvent	Solubility Description
Methyl 2-(dimethylamino)benzoate	Ethanol	Soluble[1]
Water		Very slightly soluble[1]
Methyl 2-(methylamino)benzoate	Ethanol (96%)	Miscible in all proportions[2][3] [4]
DMSO		Miscible in all proportions[2][3] [4]
Diethyl Ether		Miscible in all proportions[2][3] [4]

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, two standard and reliable methods for determining the solubility of a solid in a liquid are detailed below: the Isothermal Shake-Flask Method and Gravimetric Analysis.

Isothermal Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6][7][8][9]

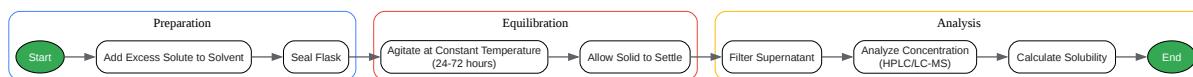
Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of **Methyl 2-(dimethylamino)benzoate** to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
- Equilibration: Place the sealed flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution phase remains constant.

- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a suitable filter (e.g., a 0.45 μm PTFE filter) to prevent any undissolved particles from being transferred.
- Concentration Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of **Methyl 2-(dimethylamino)benzoate** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- Calculation: Calculate the solubility of **Methyl 2-(dimethylamino)benzoate** in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Analysis

This method provides a direct measurement of the mass of the solute dissolved in a known mass or volume of solvent.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)


Methodology:

- Preparation of Saturated Solution: Prepare a saturated solution of **Methyl 2-(dimethylamino)benzoate** in the chosen organic solvent as described in steps 1 and 2 of the Isothermal Shake-Flask Method.
- Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant into a pre-weighed, empty container (e.g., a vial or evaporating dish).
- Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute).
- Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven. Accurately weigh the container with the dry residue.
- Calculation: The difference between the final mass (container + residue) and the initial mass of the empty container gives the mass of the dissolved **Methyl 2-(dimethylamino)benzoate**.

The solubility can then be expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **Methyl 2-(dimethylamino)benzoate** using the Isothermal Shake-Flask Method coupled with analytical determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl N,N-dimethylanthranilate | C10H13NO2 | CID 82336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(methylamino)benzoate CAS#: 85-91-6 [m.chemicalbook.com]
- 3. Methyl 2-(methylamino)benzoate price, buy Methyl 2-(methylamino)benzoate - chemicalbook [chemicalbook.com]
- 4. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. ovid.com [ovid.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Navigating the Solubility Landscape of Methyl 2-(dimethylamino)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157085#solubility-of-methyl-2-dimethylamino-benzoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com